Methyl 5-bromo-4-methoxythiophene-2-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrO2S/c1-4-3-5 (7 (9)10-2)11-6 (4)8/h3H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methoxy, and carboxylate groups.Physical And Chemical Properties Analysis
“Methyl 5-bromo-4-methoxythiophene-2-carboxylate” has a molecular weight of 251.1 g/mol. It is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-bromo-4-methoxythiophene-2-carboxylate has been explored in various synthetic processes. For instance, it plays a role in the synthesis of 5-bromo-5′-bromomethylpyrromethenes, a chemical process involving bromination in specific conditions, leading to methoxymethylpyrromethenes (Rowold & MacDonald, 1978). Additionally, it is used in palladium-catalysed direct arylation of heteroaromatics, which aids in preventing the formation of dimers or oligomers, thus facilitating high-yield formation of biheteroaryls (Fu et al., 2012).
Applications in Medicinal Chemistry
Methyl 5-bromo-4-methoxythiophene-2-carboxylate derivatives have shown potential in medicinal chemistry. For example, a series of derivatives were designed as inhibitors of the protein tyrosine phosphatase 1B (PTP1B) enzyme, displaying promising anticancer activity (Gulipalli et al., 2017).
Synthesis of Novel Compounds
The compound also finds application in the synthesis of novel chemical entities. One study involved the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, showcasing its utility in developing new chemical structures (Hirokawa et al., 2000).
Other Chemical Reactions
Methyl 5-bromo-4-methoxythiophene-2-carboxylate also participates in various other chemical reactions. For example, its reaction with different nucleophiles leads to the formation of distinct chemical entities, further demonstrating its versatility in chemical synthesis (Benneche et al., 2011).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 5-bromo-4-methoxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-10-4-3-5(7(9)11-2)12-6(4)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTHLDSRXACENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-methoxythiophene-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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